molecular formula C10H19NO2 B8646807 4-Isobutylpiperidine-4-carboxylic acid

4-Isobutylpiperidine-4-carboxylic acid

Cat. No. B8646807
M. Wt: 185.26 g/mol
InChI Key: RJKFXHZAWNRVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266867B2

Procedure details

A solution of hydrochloric acid (12N, 1.2 mL) in 1,4-dioxane (2.4 mL) is added to 4-isobutylpiperidine-1,4-dicarboxylic acid monotertbutyl ester (0.7 g, 0.0025 mol) and stirred at room temperature for 1 hr. The reaction mixture is concentrated under reduced pressure and the residue is treated with saturated solution of sodium bicarbonate (0.5 mL) to adjust the pH to ˜7. It is again concentrate under reduced pressure to get crude 4-isobutylpiperidine-4-carboxylic acid.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(OC([N:9]1[CH2:14][CH2:13][C:12]([CH2:18][CH:19]([CH3:21])[CH3:20])([C:15]([OH:17])=[O:16])[CH2:11][CH2:10]1)=O)(C)(C)C>O1CCOCC1>[CH2:18]([C:12]1([C:15]([OH:17])=[O:16])[CH2:11][CH2:10][NH:9][CH2:14][CH2:13]1)[CH:19]([CH3:21])[CH3:20]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)CC(C)C
Name
Quantity
2.4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is treated with saturated solution of sodium bicarbonate (0.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
It is again concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)C1(CCNCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.